
N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea
Descripción general
Descripción
N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea, also known as BDCRB, is a synthetic compound that has been extensively studied for its potential applications in various fields. BDCRB is a urea derivative that exhibits a wide range of biological activities, including antifungal, antiviral, and antitumor properties.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea is not fully understood. However, it has been proposed that N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea inhibits fungal growth by disrupting the cell membrane and inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea has also been shown to inhibit viral replication by interfering with viral DNA synthesis and blocking viral entry into host cells. The antitumor activity of N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea is thought to be due to its ability to induce apoptosis, inhibit cell proliferation, and disrupt the microtubule network.
Biochemical and Physiological Effects
N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been found to be well-tolerated in animal studies. N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea has been shown to accumulate in fungal cells and tumor cells, indicating its selective toxicity towards these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea has several advantages for use in lab experiments. It is readily available and easy to synthesize. N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea has been extensively studied, and its biological activities are well-characterized. N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea has been shown to have minimal toxicity and low cytotoxicity in vitro, making it a safe compound to use in lab experiments. However, one limitation of N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea. One area of research is the development of N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea analogs with improved biological activity and pharmacokinetic properties. Another area of research is the identification of the molecular targets of N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea, which will provide insights into its mechanism of action. Additionally, the potential use of N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea as a therapeutic agent for the treatment of fungal infections, viral infections, and cancer should be further explored. Finally, the development of new methods for the synthesis of N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea and its analogs will enable the production of large quantities of these compounds for use in research and clinical applications.
Conclusion
In conclusion, N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea is a synthetic compound that exhibits a wide range of biological activities, including antifungal, antiviral, and antitumor properties. N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea has been extensively studied, and its biological activities are well-characterized. N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea has several advantages for use in lab experiments, including its availability, ease of synthesis, and low toxicity. However, its low solubility in aqueous solutions may limit its use in certain experiments. Future research on N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea should focus on the development of analogs with improved biological activity and pharmacokinetic properties, the identification of molecular targets, and the potential use as a therapeutic agent for the treatment of fungal infections, viral infections, and cancer.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antifungal activity against a wide range of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea has also been found to inhibit the replication of several viruses, including herpes simplex virus type 1, human cytomegalovirus, and human papillomavirus. In addition, N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
1-(2-bromophenyl)-3-[(2,4-dichlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2N2O/c15-11-3-1-2-4-13(11)19-14(20)18-8-9-5-6-10(16)7-12(9)17/h1-7H,8H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNYJQBJGMKKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=C(C=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(2,4-dichlorobenzyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4286129.png)
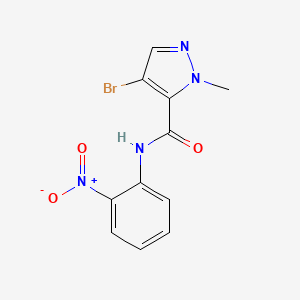
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-ethoxypropyl)urea](/img/structure/B4286144.png)
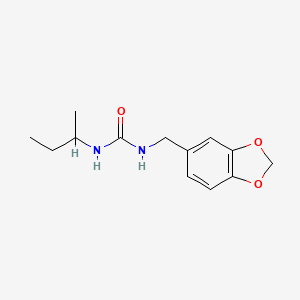
![N-(2-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286165.png)
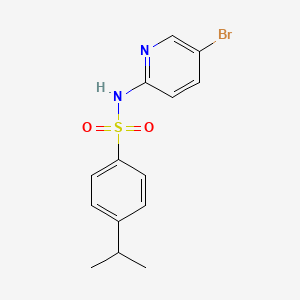
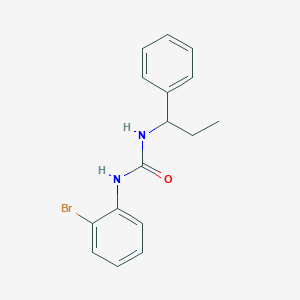
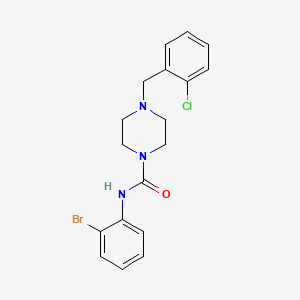
![N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4286185.png)
![N-(2-bromophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286202.png)
![N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4286209.png)


